molecular formula C11H16N2O2 B1479724 2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid CAS No. 2091712-52-4

2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid

Cat. No.: B1479724
CAS No.: 2091712-52-4
M. Wt: 208.26 g/mol
InChI Key: RYASVIWFNIEVGN-UHFFFAOYSA-N
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Description

2-(2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid is a chemical building block of interest in medicinal chemistry and drug discovery. The tetrahydroindazole scaffold is a privileged structure in pharmaceutical research, known for its presence in compounds with a range of biological activities . Researchers utilize this acetic acid-functionalized derivative as a key synthetic intermediate for the development of novel therapeutic agents. Its potential research applications include serving as a precursor for molecules that target kinase signaling pathways, such as EGFR and PI3K/AKT/mTOR, which are critical in oncology research for regulating cell proliferation and survival . Furthermore, the saturated cyclohexane ring system fused to the pyrazole core contributes to defined three-dimensional geometry and favorable physicochemical properties, making it a valuable template for constructing compound libraries aimed at hit-to-lead optimization campaigns. This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-13-10(7-11(14)15)8-5-3-4-6-9(8)12-13/h2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYASVIWFNIEVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid is a derivative of the indazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2C_{10}H_{14}N_{2}O_{2}. The chemical structure can be represented as follows:

SMILES CCN1C C2CCCCC2 N1 C O O\text{SMILES CCN1C C2CCCCC2 N1 C O O}

This compound features a tetrahydroindazole moiety that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory response . The inhibition of COX-2 leads to reduced production of prostaglandins, thereby alleviating inflammation.

Cellular Effects

Research indicates that this compound modulates various cellular processes:

  • Cell Signaling : It influences key signaling pathways that regulate cell proliferation and apoptosis.
  • Gene Expression : The compound alters the expression levels of genes associated with inflammatory responses.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related indazole derivatives:

Activity IC50 Value (nM) Reference
COX-2 Inhibition< 100
Antimicrobial Activity> 50
Antiprotozoal Activity< 20

Case Studies

  • Antimicrobial Evaluation : A study evaluated several indazole derivatives for their antimicrobial activities against Escherichia coli and Candida albicans. The results indicated that derivatives containing the tetrahydroindazole structure exhibited enhanced potency compared to standard antibiotics like metronidazole .
  • Anti-inflammatory Studies : In vitro studies demonstrated that compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic benefits in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Group Molecular Weight (g/mol)
Target compound Tetrahydroindazole 2-ethyl Acetic acid 224.26*
2-(6-Methyl-1H-indol-3-yl)acetic acid Indole 6-methyl Acetic acid 189.21
7-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-6-heptenoic acid Tetrahydroindazole 4-fluorophenyl Heptenoic acid ~437.45*
N-Methyl-N-(4,5,6,7-tetrahydro-2-methyl-2H-indazol-3-yl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide Tetrahydroindazole 2-methyl, pyridinyl sulfanyl Acetamide 348.36*

*Calculated based on molecular formulas.

Key Observations:

  • Core Structure: The tetrahydroindazole core in the target compound reduces aromaticity compared to indole derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid), which may affect π-π stacking interactions and metabolic stability .
  • Substituents: Ethyl groups (target compound) vs. methyl or fluorophenyl groups (analogues) influence steric bulk and lipophilicity.
  • Functional Groups: Acetic acid (target) vs. Acetamide derivatives (e.g., ) may exhibit improved membrane permeability due to reduced polarity.
Physicochemical Properties
  • Solubility: Acetic acid derivatives (target and ) are likely polar and water-soluble, whereas acetamide analogues () may exhibit higher lipophilicity.
  • Thermal Stability: Tetrahydroindazole derivatives (e.g., ) are often crystalline solids with melting points influenced by substituents (e.g., 108°C for a spirotetrahydrobenzofuran analogue ).

Preparation Methods

Formation of Tetrahydroindazole Core

A widely reported method begins with 1,4-dioxaspiro[4.5]decan-8-one , which undergoes acylation with diethyl oxalate in the presence of lithium diisopropylamide (LDA) at −78 °C to afford a keto-ester intermediate. This intermediate is then treated with propyl hydrazine to cyclize and form the tetrahydroindazole ring system with an ethyl substituent at the 2-position, achieving yields around 82% (Scheme adapted from).

Step Reagents/Conditions Product Yield (%)
1 1,4-dioxaspiro[4.5]decan-8-one + diethyl oxalate, LDA, −78 °C Keto-ester intermediate ~68
2 Propyl hydrazine, cyclization 2-ethyl-4,5,6,7-tetrahydro-2H-indazole 82

Introduction of Acetic Acid Side Chain

The keto-ester intermediate or the cyclized tetrahydroindazole ester is hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid derivative. For example, hydrolysis of the ester with aqueous base or acid affords the free acid in yields above 80% ().

Step Reagents/Conditions Product Yield (%)
3 Base or acid hydrolysis (e.g., NaOH or HCl) This compound ~84

Purification and Crystallization

Purification is typically achieved by crystallization from alcohol solvents such as ethanol, often at temperatures below ambient (≤ 20 °C). The process may involve:

  • Addition of ethanol to the reaction mixture.
  • Cooling the mixture to precipitate the product.
  • Filtration and washing with cold ethanol.
  • Drying under vacuum to yield pure crystalline acid ().

Representative Reaction Conditions and Notes

Parameter Details
Base used for acylation Lithium diisopropylamide (LDA) at −78 °C
Cyclization agent Propyl hydrazine
Hydrolysis conditions Acidic or basic aqueous media
Solvent for crystallization Ethanol (anhydrous or with minor denaturants)
Temperature for crystallization 10–20 °C or below
Reaction time for cyclization Several hours (e.g., 40–50 h)

Alternative Synthetic Approaches

Other methods include:

  • Alkylation of indazole derivatives : Using bases such as lithium bis(trimethylsilyl)amide in dipolar aprotic solvents followed by reaction with alkyl halides to introduce substituents, then hydrolysis to yield the acid ().
  • Visible-light-driven decarboxylative coupling : A novel approach for functionalizing 2H-indazoles with α-keto acids under mild conditions using light irradiation, although this method is more suited for derivatives rather than direct synthesis of the target compound ().

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Outcome Yield (%)
1 Acylation 1,4-dioxaspiro[4.5]decan-8-one + diethyl oxalate + LDA, −78 °C Keto-ester intermediate ~68
2 Cyclization Propyl hydrazine 2-ethyl-tetrahydroindazole ring system 82
3 Ester hydrolysis Acid or base hydrolysis This compound 84
4 Purification Ethanol crystallization, cooling ≤ 20 °C Pure crystalline acid

Research Findings and Practical Considerations

  • The use of LDA at low temperature ensures selective acylation and prevents side reactions.
  • Cyclization with propyl hydrazine is efficient and high yielding, providing the tetrahydroindazole scaffold with the ethyl substituent.
  • Hydrolysis conditions must be carefully controlled to avoid decomposition of the sensitive indazole ring.
  • Crystallization from ethanol at low temperature provides a clean, scalable purification method with minimal solvent residues.
  • Alternative alkylation strategies using strong bases and alkyl halides offer flexibility for introducing various substituents but require careful control of reaction temperature and stoichiometry ().

Q & A

Q. What are the established synthetic routes for 2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid, and what are their yield optimization strategies?

A common approach involves cyclocondensation of substituted hydrazines with cyclic ketones to form the indazole core, followed by alkylation or carboxylation. For example, analogous compounds (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives) are synthesized via refluxing chloroacetic acid with thiol-containing intermediates in ethanol under basic conditions (e.g., NaOH), achieving yields of ~60–75% . Yield optimization strategies include:

  • Catalyst screening : Use of phase-transfer catalysts to enhance reaction efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-alkylation.

Q. How can the structural integrity of this compound be confirmed during synthesis?

A multi-technique approach is recommended:

  • Elemental analysis : Confirm C, H, N, S content (±0.3% deviation).
  • IR spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
  • X-ray crystallography : Use programs like SHELX or WinGX for single-crystal structure determination, particularly to resolve stereochemistry in the tetrahydroindazole ring .
  • HPLC purity assessment : Ensure >95% purity using C18 columns and UV detection at 254 nm.

Advanced Research Questions

Q. What methodological considerations are critical for evaluating the compound’s biological activity in in vitro assays?

  • Cell line selection : Use target-specific models (e.g., HEP-G2 cells for cholesterol biosynthesis studies, as seen in analogous indazole derivatives) .
  • Dose-response profiling : Test concentrations spanning 0.1–100 µM to identify IC₅₀ values.
  • Positive controls : Include reference inhibitors (e.g., statins for HMG-CoA reductase assays) .
  • Data normalization : Express activity relative to vehicle-treated controls to account for solvent effects.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Variability in assay conditions (e.g., serum content, incubation time).
  • Impurity profiles : Re-synthesize the compound and verify purity via LC-MS.
  • Target specificity : Conduct counter-screens against related enzymes (e.g., cytochrome P450 isoforms) to rule off-target effects.
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for cross-study comparisons .

Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HMG-CoA reductase).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • Pharmacophore mapping : Align electrostatic and hydrophobic features with known inhibitors .

Q. What experimental protocols are recommended for studying the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min).
  • Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products.

Q. How can salt forms of this compound be synthesized to improve solubility or bioavailability?

  • Ion-exchange methods : React the free acid with NaOH/KOH in ethanol to form sodium/potassium salts .
  • Metal complexation : Add stoichiometric equivalents of ZnSO₄ or CuCl₂ to form chelated complexes.
  • Characterization : Confirm salt formation via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid
Reactant of Route 2
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid

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